N-Boc-alpha-(phenylsulfonyl)isobutylamine
Overview
Description
N-Boc-alpha-(phenylsulfonyl)isobutylamine is a chemical compound with the molecular formula C15H23NO4S and a molecular weight of 313.41 g/mol . It is characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group, a phenylsulfonyl group, and an isobutylamine moiety. This compound is primarily used in organic synthesis and research applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Boc-alpha-(phenylsulfonyl)isobutylamine typically involves the following steps:
Protection of the amine group: The isobutylamine is first protected using a tert-butoxycarbonyl (Boc) group. This is achieved by reacting isobutylamine with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine.
Sulfonylation: The protected amine is then subjected to sulfonylation using a phenylsulfonyl chloride reagent.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using larger reaction vessels, and ensuring proper handling and disposal of reagents and by-products.
Chemical Reactions Analysis
Types of Reactions
N-Boc-alpha-(phenylsulfonyl)isobutylamine can undergo various chemical reactions, including:
Substitution reactions: The phenylsulfonyl group can be substituted with other functional groups under appropriate conditions.
Deprotection reactions: The Boc protecting group can be removed under acidic conditions to yield the free amine.
Oxidation and reduction reactions: The compound can participate in oxidation and reduction reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Substitution reactions: Common reagents include nucleophiles such as amines or thiols.
Deprotection reactions: Trifluoroacetic acid (TFA) is commonly used to remove the Boc protecting group.
Oxidation and reduction reactions: Reagents such as hydrogen peroxide (H2O2) for oxidation and sodium borohydride (NaBH4) for reduction are typically used.
Major Products Formed
Substitution reactions: Products vary depending on the nucleophile used.
Deprotection reactions: The major product is the free amine.
Oxidation and reduction reactions: Products depend on the specific oxidation or reduction reaction performed.
Scientific Research Applications
N-Boc-alpha-(phenylsulfonyl)isobutylamine is used in various scientific research applications, including:
Organic synthesis: It serves as an intermediate in the synthesis of more complex molecules.
Medicinal chemistry: The compound is used in the development of pharmaceuticals and bioactive molecules.
Proteomics research: It is utilized in the study of protein interactions and modifications.
Mechanism of Action
The mechanism of action of N-Boc-alpha-(phenylsulfonyl)isobutylamine involves its ability to act as a protecting group for amines, thereby preventing unwanted reactions during synthetic procedures. The phenylsulfonyl group can also participate in various chemical transformations, making the compound a versatile intermediate in organic synthesis .
Comparison with Similar Compounds
Similar Compounds
- N-Boc-alpha-(phenylsulfonyl)-4-methoxybenzylamine
- N-Boc-alpha-(phenylsulfonyl)-4-chlorobenzylamine
- N-Boc-propargylamine
Uniqueness
N-Boc-alpha-(phenylsulfonyl)isobutylamine is unique due to its specific combination of functional groups, which provides a balance of stability and reactivity. The Boc protecting group offers stability during synthetic procedures, while the phenylsulfonyl group allows for further functionalization .
Properties
IUPAC Name |
tert-butyl N-(benzenesulfonyl)-N-(2-methylpropyl)carbamate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H23NO4S/c1-12(2)11-16(14(17)20-15(3,4)5)21(18,19)13-9-7-6-8-10-13/h6-10,12H,11H2,1-5H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ILVKRAHSTKXYMF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CN(C(=O)OC(C)(C)C)S(=O)(=O)C1=CC=CC=C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H23NO4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30584888 | |
Record name | tert-Butyl (benzenesulfonyl)(2-methylpropyl)carbamate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30584888 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
313.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
932710-66-2 | |
Record name | tert-Butyl (benzenesulfonyl)(2-methylpropyl)carbamate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30584888 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 932710-66-2 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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